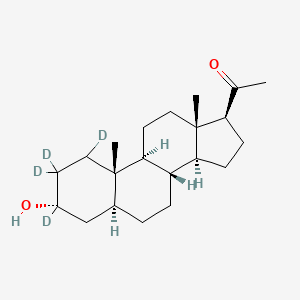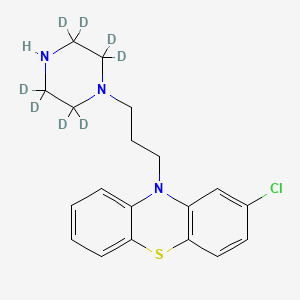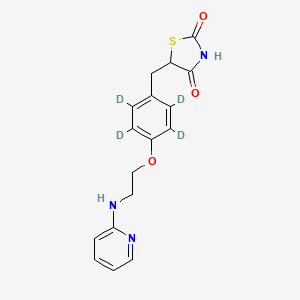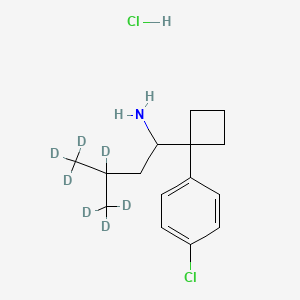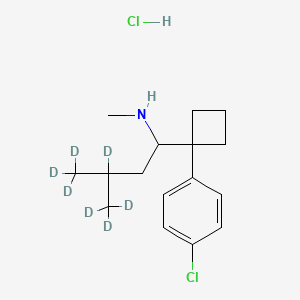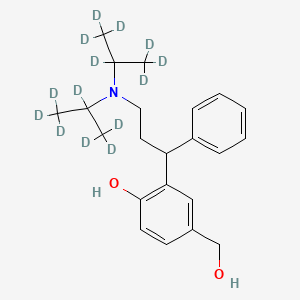
N1-Methoxymethyl picrinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N1-Methoxymethyl picrinine is an indole alkaloid
Biochemical Pathways
It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .
Result of Action
As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl picrinine involves the N-methylation of picrinine. One common method for N-methylation is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride . The reaction typically takes place in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-Methoxymethyl picrinine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
N1-Methoxymethyl picrinine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N1-Methoxymethyl picrinine is unique among indole alkaloids due to its specific methoxymethyl substitution. Similar compounds include:
Picrinine: The parent compound without the methoxymethyl group.
Echitamine: Another indole alkaloid with a different substitution pattern.
Akuammiline: An indole alkaloid with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific effects and applications due to variations in their chemical structures .
Properties
CAS No. |
1158845-78-3 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)

